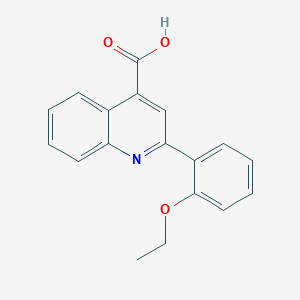

Acide 2-(2-éthoxyphényl)quinoléine-4-carboxylique

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antimalarial activities.

Biological Research: It is used in studies investigating cell cycle regulation and apoptosis.

Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and are often used in drug discovery .

Mode of Action

It’s known that quinoline derivatives interact with their targets through various mechanisms, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways, depending on their specific structure and the biological context .

Pharmacokinetics

The lipophilicity of a compound is known to influence its pharmacokinetic properties, including its bioavailability .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. For instance, the solvent used in the reaction can affect the yield and practicality of the synthesis .

Analyse Biochimique

Biochemical Properties

It is known that quinoline nucleus, a structural component of this compound, has varied biological activities such as antimalarial, anticancer, and antimicrobial activities

Cellular Effects

Quinoline derivatives have been reported to have anticancer activity , suggesting that this compound may also influence cell function and cellular processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde and pyruvic acid . This reaction is followed by amidation, reduction, acylation, and amination steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the ethoxyphenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core but lacks the ethoxyphenyl group.

4-Arylquinoline-2-carboxylate derivatives: These compounds have similar structural features and exhibit antiprotozoal activity.

Uniqueness

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.

Activité Biologique

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications, particularly in the context of infectious diseases and cancer.

Synthesis and Characterization

The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a well-established method for producing quinoline derivatives. The compound's structure can be confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. The compound's purity and identity are often validated through chromatographic methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. These compounds have shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that certain quinoline-4-carboxylic acids exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid | 20 | 15 |

| Control (Ciprofloxacin) | 5 | 3 |

Antileishmanial Activity

Another area of interest is the antileishmanial activity of quinoline derivatives. A study synthesized various quinoline-4-carboxylic acids and evaluated their efficacy against Leishmania donovani. The IC50 values indicated that some derivatives were effective at concentrations as low as 1.56 µg/mL, suggesting that 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid may possess similar properties .

Antitubercular Activity

Given the urgent need for new antitubercular agents, research has focused on the efficacy of quinoline derivatives against Mycobacterium tuberculosis. In vitro studies have shown that compounds similar to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid inhibit both replicating and non-replicating forms of Mtb, with promising results in MIC assays .

The biological activity of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is thought to involve several mechanisms:

- DNA Gyrase Inhibition : Like other quinolines, this compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the stabilization of DNA cleavage complexes, preventing bacterial proliferation .

- Antioxidant Properties : Some studies suggest that quinoline derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

- Inflammatory Response Modulation : There is also evidence that these compounds can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases alongside infections .

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various quinoline derivatives, researchers found that those with electron-donating groups at specific positions exhibited enhanced antibacterial activity. The study concluded that structural modifications significantly influence biological activity .

- Antileishmanial Activity : A specific case study on a derivative similar to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid showed an IC50 value of 1.56 µg/mL against L. donovani, indicating strong potential for therapeutic application in leishmaniasis treatment .

Propriétés

IUPAC Name |

2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAYEAHVDMGFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358011 | |

| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351158-31-1, 444565-52-0 | |

| Record name | 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351158-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.